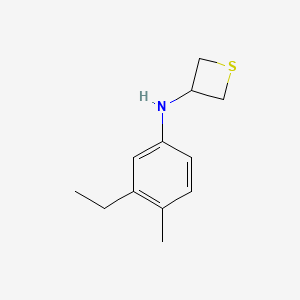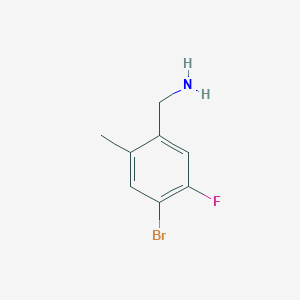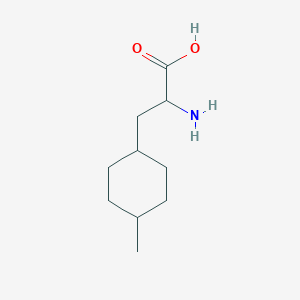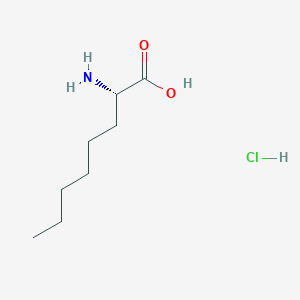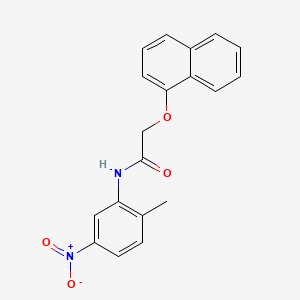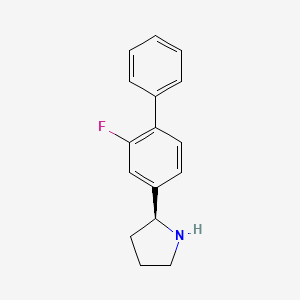
(2S)-2-(3-Fluoro-4-phenylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a biphenyl structure with a fluorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an amine and a suitable electrophile.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the biphenyl structure or the pyrrolidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the biphenyl structure or pyrrolidine ring.
Substitution: Substituted biphenyl derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as liquid crystals and polymers.
Chemical Biology: It is used in the study of molecular interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the chiral center can affect its selectivity and potency.
Comparaison Avec Des Composés Similaires
®-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine: The enantiomer of the compound, which may have different biological activity and properties.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine: The racemic mixture, which contains both (S)- and ®-enantiomers.
2-(2-Chloro-[1,1’-biphenyl]-4-yl)pyrrolidine: A similar compound with a chlorine atom instead of fluorine, which may have different reactivity and applications.
Uniqueness: (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C16H16FN |
|---|---|
Poids moléculaire |
241.30 g/mol |
Nom IUPAC |
(2S)-2-(3-fluoro-4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H16FN/c17-15-11-13(16-7-4-10-18-16)8-9-14(15)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,16,18H,4,7,10H2/t16-/m0/s1 |
Clé InChI |
CGXCLNSDQMEFDS-INIZCTEOSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)


![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
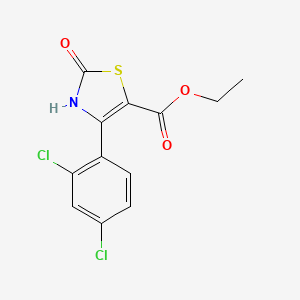
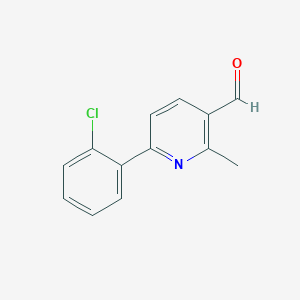
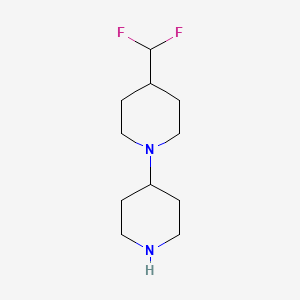
![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
